molecular formula C28H56 B14756469 Cyclooctacosane CAS No. 297-24-5

Cyclooctacosane

Cat. No.: B14756469
CAS No.: 297-24-5
M. Wt: 392.7 g/mol
InChI Key: UWXTYOJKSPHFNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclooctacosane (CAS 297-24-5) is a large cycloalkane with the molecular formula C₂₈H₅₆ and a molecular weight of 392.74 g/mol . It belongs to the class of saturated hydrocarbons characterized by a closed-ring structure. This compound has been identified in various natural sources, including plant extracts (e.g., Terminalia chebula, Azadirachta indica) , microbial co-cultures , and fermented products like Tibetan flavor Daqu . Its presence in these systems is often associated with biological activities, such as antibacterial properties after derivatization .

Properties

CAS No.

297-24-5

Molecular Formula

C28H56

Molecular Weight

392.7 g/mol

IUPAC Name

cyclooctacosane

InChI

InChI=1S/C28H56/c1-2-4-6-8-10-12-14-16-18-20-22-24-26-28-27-25-23-21-19-17-15-13-11-9-7-5-3-1/h1-28H2

InChI Key

UWXTYOJKSPHFNG-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCCCCCCCCCCCCCCCCCCCCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclooctacosane can be synthesized through various methods, including the hydrogenation of unsaturated precursors. One common method involves the hydrogenation of cyclooctacosene, which is an unsaturated hydrocarbon. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under high pressure and temperature conditions to ensure complete hydrogenation .

Industrial Production Methods

In an industrial setting, this compound can be produced through the catalytic hydrogenation of long-chain alkenes. This process involves the use of high-pressure hydrogen gas and a metal catalyst, such as nickel or platinum, to facilitate the hydrogenation reaction. The reaction conditions are carefully controlled to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclooctacosane primarily undergoes reactions typical of saturated hydrocarbons, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Cyclooctacosane exerts its effects primarily through its hydrophobic interactions. In biological systems, it can interact with lipid membranes, affecting their fluidity and permeability. The compound’s large ring structure allows it to form inclusion complexes with other molecules, which can be utilized in drug delivery systems to enhance the solubility and stability of hydrophobic drugs .

Comparison with Similar Compounds

Structural and Physical Properties

Cyclooctacosane is part of a homologous series of cycloalkanes with increasing carbon numbers. Key structural and physical comparisons include:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Natural Occurrence
Cyclotetracosane C₂₄H₄₈ 336.64 297-03-0 Rarely reported in natural products
Cyclohexacosane C₂₆H₅₂ 364.69 297-16-5 Limited studies; synthetic focus
This compound C₂₈H₅₆ 392.74 297-24-5 Terminalia chebula, microbial extracts
Cyclotriacontane C₃₀H₆₀ 420.80 297-35-8 Synthetic or specialized natural sources

Key Observations :

  • Molecular Weight Trend : Cycloalkanes exhibit a linear increase in molecular weight with carbon count, directly impacting their physical properties (e.g., melting points, solubility).
  • Natural Prevalence : this compound is more frequently detected in plant and microbial systems compared to smaller (C₂₄, C₂₆) or larger (C₃₀) homologs .

Conformational Behavior

The conformational flexibility of cycloalkanes varies significantly with ring size:

  • Cyclooctadecane (C₁₈H₃₆) : Adopts a [3636] conformation to minimize transannular strain, balancing bond angle and torsional distortions .
  • This compound (C₂₈H₅₆) : As a large cycloalkane , it maximizes van der Waals interactions by adopting inward-distorted conformations (e.g., [234234]) without significant strain . This structural adaptability distinguishes it from smaller rings, which prioritize strain minimization over stabilizing interactions.
  • Larger Rings (e.g., C₃₀+) : Similar to this compound, these exhibit enhanced conformational freedom but require specialized synthesis methods .

Analytical Characterization (GC-MS)

Retention times and relative abundances in GC-MS analyses highlight differences in volatility and matrix interactions:

Compound Name Retention Time (min) Relative Abundance (%) Study Context
This compound 25.232–32.71 0.09–0.48 Tibetan Daqu, plant extracts
Heptacosane (C₂₇H₅₆) 33.03 4.14 Azadirachta indica extracts
Nonacosane (C₂₉H₆₀) 35.02 7.84 Azadirachta indica extracts

Key Observations :

  • This compound elutes earlier than linear alkanes (e.g., heptacosane, nonacosane) in GC-MS, reflecting its lower volatility due to ring strain and molecular weight .
  • Its abundance in natural extracts is generally lower (<1%) compared to linear alkanes, which dominate hydrocarbon profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.